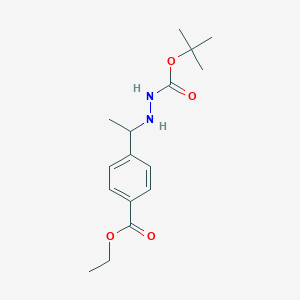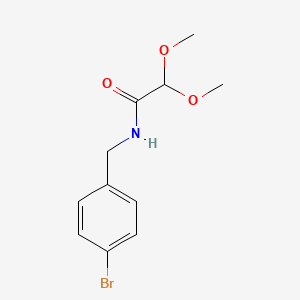
N-(4-Bromobenzyl)-2,2-dimethoxyacetamide
Descripción general
Descripción
N-(4-Bromobenzyl)-2,2-dimethoxyacetamide: is a chemical compound characterized by its bromobenzyl group and dimethoxyacetamide moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromobenzyl bromide and dimethoxymethane.
Reaction Steps:
The 4-bromobenzyl bromide is first reacted with dimethoxymethane in the presence of a strong base, such as sodium hydride (NaH), to form the intermediate 4-bromobenzyl dimethoxyacetate.
The intermediate is then subjected to aminolysis using ammonia or an amine derivative to yield this compound.
Industrial Production Methods: On an industrial scale, the reaction conditions are optimized to ensure high yield and purity. This involves controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H2O2) and various oxidizing agents. Conditions may involve acidic or basic environments.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are employed under specific conditions.
Major Products Formed:
Oxidation: 4-Bromobenzyl dimethoxyacetate can be oxidized to 4-bromobenzyl dimethoxyacetamide.
Reduction: The compound can be reduced to this compound amine derivatives.
Substitution: Substitution reactions can yield hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-Bromobenzyl)-2,2-dimethoxyacetamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: Medicine: It may be explored for its pharmacological properties, including potential use in drug design and development. Industry: The compound's unique properties make it useful in the manufacturing of various chemical products, including polymers and coatings.
Mecanismo De Acción
The mechanism by which N-(4-Bromobenzyl)-2,2-dimethoxyacetamide exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
N-(4-Chlorobenzyl)-2,2-dimethoxyacetamide
N-(4-Methylbenzyl)-2,2-dimethoxyacetamide
N-(4-Fluorobenzyl)-2,2-dimethoxyacetamide
Uniqueness: N-(4-Bromobenzyl)-2,2-dimethoxyacetamide stands out due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro, fluoro, or methyl counterparts. This difference can influence its biological activity and industrial applications.
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms
Propiedades
IUPAC Name |
N-[(4-bromophenyl)methyl]-2,2-dimethoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-15-11(16-2)10(14)13-7-8-3-5-9(12)6-4-8/h3-6,11H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUXBCUNJVHPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)NCC1=CC=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737413 | |
| Record name | N-[(4-Bromophenyl)methyl]-2,2-dimethoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175271-98-3 | |
| Record name | N-[(4-Bromophenyl)methyl]-2,2-dimethoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



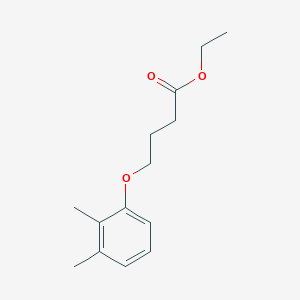
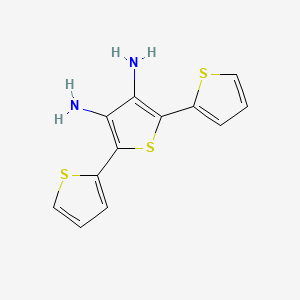
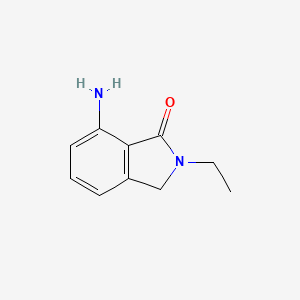
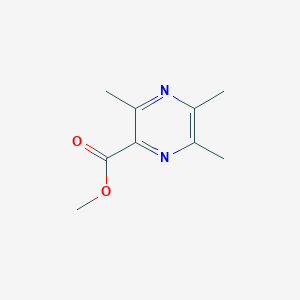

![N-(5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide](/img/structure/B1509754.png)
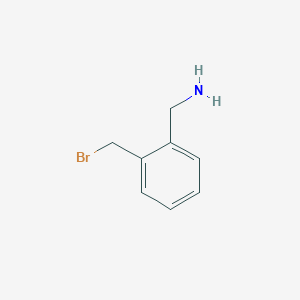
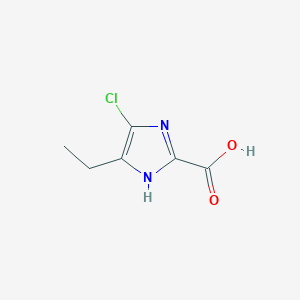

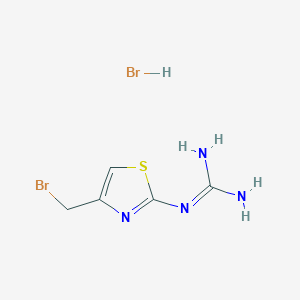
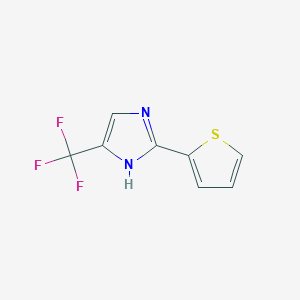
![3-(Piperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B1509770.png)
